3-(6-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine

Catalog No.
S15782154
CAS No.
M.F
C7H5ClN4S
M. Wt
212.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(6-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine

Product Name

3-(6-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine

IUPAC Name

3-(6-chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine

Molecular Formula

C7H5ClN4S

Molecular Weight

212.66 g/mol

InChI

InChI=1S/C7H5ClN4S/c8-5-3-1-2-4(10-5)6-11-7(9)13-12-6/h1-3H,(H2,9,11,12)

InChI Key

XNCLUFVDFQLDTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Cl)C2=NSC(=N2)N

3-(6-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine is a complex organic compound characterized by its unique five-membered ring structure that incorporates both sulfur and nitrogen atoms. This compound features a chlorinated pyridine ring, which contributes to its distinctive chemical properties and potential biological activities. The thiadiazole moiety is known for enhancing the compound's reactivity and biological profile, making it an interesting subject in medicinal chemistry.

The chemical reactivity of 3-(6-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine can be attributed to its functional groups:

  • Nucleophilic Substitution: The amine group can engage in nucleophilic substitution reactions.
  • Electrophilic Aromatic Substitution: The chloropyridine component is capable of undergoing electrophilic aromatic substitution.
  • Cyclization and Condensation: The thiadiazole ring can participate in various cyclization and condensation reactions under suitable conditions.

These reactions are essential for the synthesis of derivatives and analogs that may exhibit improved biological activities or altered pharmacological profiles.

Compounds containing the thiadiazole moiety, including 3-(6-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine, have been associated with a wide range of biological activities. These include:

  • Antimicrobial: Exhibiting activity against various bacterial strains.
  • Anticancer: Potential efficacy in inhibiting cancer cell proliferation.
  • Anti-inflammatory: Ability to reduce inflammation in biological systems.
  • Anticonvulsant: Some derivatives have shown promise as anticonvulsant agents.

The presence of the thiadiazole structure is thought to contribute significantly to these biological activities due to its ability to interact with biomolecules effectively.

Several methods have been reported for synthesizing 3-(6-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine:

  • Condensation Reactions: Utilizing starting materials such as chlorinated pyridines and thiadiazole derivatives in condensation reactions under controlled conditions.
  • Cyclization Techniques: Employing cyclization strategies that involve the formation of the thiadiazole ring from appropriate precursors.
  • Amine Substitution Reactions: Introducing the amine group through nucleophilic substitution on suitable electrophiles.

The choice of synthesis method often depends on the desired purity and yield of the final product.

3-(6-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine has potential applications primarily in medicinal chemistry. Its structural features make it a candidate for:

  • Drug Development: As a scaffold for designing new pharmaceuticals targeting various diseases.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity against pests.

The versatility of this compound allows it to be used in various research and industrial applications.

Interaction studies focus on how 3-(6-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine interacts with biological targets such as enzymes or receptors. Understanding these interactions is crucial for elucidating its mechanisms of action and optimizing its efficacy as a therapeutic agent. These studies often involve:

  • Binding Affinity Assessments: Evaluating how strongly the compound binds to specific targets.
  • Mechanistic Studies: Investigating how the compound exerts its biological effects at the molecular level.

Several compounds share structural similarities with 3-(6-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine. Below is a comparison highlighting their uniqueness:

Compound NameStructureSimilarityUnique Features
5-Chloro-1,2,4-thiadiazoleStructure0.75Basic thiadiazole structure without additional substituents
5-Chloro-3-methyl-1,2,4-thiadiazoleStructure0.75Methyl group provides different electronic properties
1,2,4-Thiadiazol-5-amino hydrochlorideStructure0.59Hydrochloride salt form enhances solubility
1,2,4-Thiadiazol-5-amino dihydrochlorideStructure0.59Dihydrochloride form increases stability

These comparisons illustrate that while many compounds share a common thiadiazole framework, variations in substituents lead to distinct chemical properties and potential applications. The unique combination of a chlorinated pyridine and a thiadiazole ring in 3-(6-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine sets it apart from other similar compounds.

XLogP3

2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

211.9923450 g/mol

Monoisotopic Mass

211.9923450 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

Explore Compound Types